molecular formula C19H22N2O4 B11939170 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine CAS No. 853330-46-8

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine

Cat. No.: B11939170
CAS No.: 853330-46-8
M. Wt: 342.4 g/mol
InChI Key: AJJYHMXMDOUONT-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 3-(5-(3-nitrophenyl)-2-furyl)propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the 3-(5-(3-nitrophenyl)-2-furyl)propanoyl intermediate, which can be synthesized through a series of reactions involving nitration, furan ring formation, and subsequent acylation. The final step involves the reaction of this intermediate with 2-methylpiperidine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or piperidine rings.

Scientific Research Applications

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine involves its interaction with specific molecular targets. The nitro group and furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(3-(5-(3-aminophenyl)-2-furyl)propanoyl)piperidine: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-1-(3-(5-(3-hydroxyphenyl)-2-furyl)propanoyl)piperidine: Contains a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, providing unique opportunities for research and application.

Properties

CAS No.

853330-46-8

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one

InChI

InChI=1S/C19H22N2O4/c1-14-5-2-3-12-20(14)19(22)11-9-17-8-10-18(25-17)15-6-4-7-16(13-15)21(23)24/h4,6-8,10,13-14H,2-3,5,9,11-12H2,1H3

InChI Key

AJJYHMXMDOUONT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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